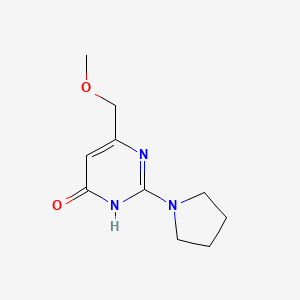
6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
Übersicht
Beschreibung
6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one , also known by its IUPAC name 6-[(methoxymethyl)amino]-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one , is a chemical compound with the following properties:
- Molecular Formula : C₁₀H₁₆N₄O₂
- Molecular Weight : 228.26 g/mol
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials. While I don’t have specific synthetic procedures for this compound, it likely proceeds through a series of steps, including the introduction of the pyrimidine ring, the pyrrolidine moiety, and the methoxymethyl group. Researchers may employ various synthetic routes, such as condensation reactions or cyclizations.
Molecular Structure Analysis
The molecular structure of 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one consists of a pyrimidine ring fused with a pyrrolidine ring. The methoxymethyl group is attached to one of the nitrogen atoms in the pyrimidine ring. The overall structure plays a crucial role in its biological activity.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Researchers investigate its reactivity and potential transformations under different conditions.
Physical And Chemical Properties Analysis
- Boiling Point : Predicted to be approximately 602.7°C
- Density : Predicted density is around 1.217 g/cm³
- pKa : Predicted pKa value is approximately 7.11
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers handling this compound should follow standard laboratory safety protocols. Specific safety data, including toxicity, flammability, and environmental impact, would require further investigation.
Zukünftige Richtungen
Future research on 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one should focus on:
- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy or selectivity.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
- Toxicology : Assess its safety profile.
Eigenschaften
IUPAC Name |
4-(methoxymethyl)-2-pyrrolidin-1-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-15-7-8-6-9(14)12-10(11-8)13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMIFJJQEIYIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



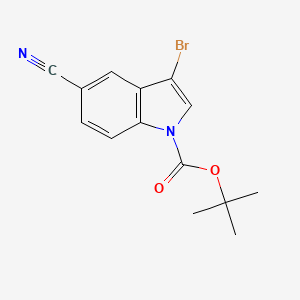


![(2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile](/img/structure/B1436651.png)
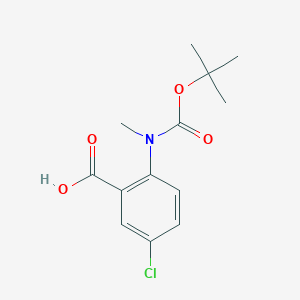
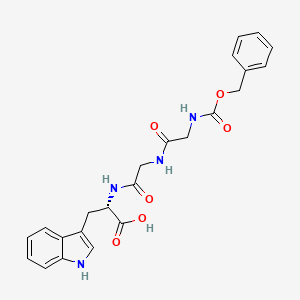
![2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1436657.png)

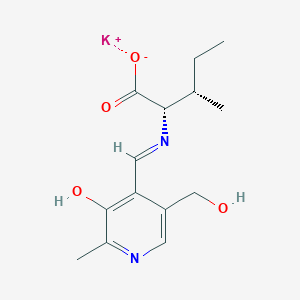
![3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1436666.png)
![3-mercapto-5-propyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1436667.png)
![6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436669.png)
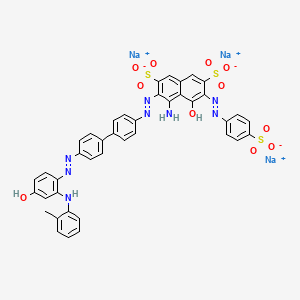
![4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1436671.png)